molecular formula C4H10N2O5Zn B8004036 Glycine zinc salt monohydrate

Glycine zinc salt monohydrate

Cat. No.: B8004036
M. Wt: 231.5 g/mol
InChI Key: VUTPBYRVUIEEGC-UHFFFAOYSA-L
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Description

Glycine zinc salt monohydrate: is a coordination compound consisting of glycine, an amino acid, and zinc. It is often used in various scientific and industrial applications due to its unique properties. The compound has the molecular formula C4H10N2O5Zn and a molecular weight of 231.52 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Chelation Method: Glycine zinc salt monohydrate can be synthesized by reacting glycine with basic zinc carbonate in water. The reaction mixture is heated to 70-90°C, allowing carbon dioxide to escape, resulting in the formation of glycine zinc salt.

    Alternative Method: Another method involves dissolving glycine in water, adding solid caustic soda to form glycine sodium salt, and then reacting it with zinc sulfate. The pH is adjusted to 3-8, and the mixture is heated to 60-100°C for 1-4 hours.

Industrial Production Methods: Industrial production of this compound typically follows the chelation method due to its efficiency and high yield. The process involves large-scale reaction vessels and precise control of temperature and pH to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Glycine zinc salt monohydrate can undergo oxidation reactions, although these are less common due to the stability of the zinc-glycine complex.

    Reduction: The compound is generally stable under reducing conditions.

    Substitution: this compound can participate in substitution reactions where the glycine ligand is replaced by other ligands, depending on the reaction conditions and reagents used.

Common Reagents and Conditions:

    Oxidizing Agents: Rarely used due to the stability of the compound.

    Reducing Agents: The compound remains stable.

    Substitution Reagents: Various ligands can be used to replace glycine under controlled conditions.

Major Products Formed:

    Substitution Products: Depending on the substituting ligand, various zinc complexes can be formed.

Mechanism of Action

Glycine zinc salt monohydrate exerts its effects primarily through the bioavailability of zinc and glycine. Zinc is an essential trace element involved in numerous enzymatic reactions, immune function, and protein synthesis. Glycine acts as a neurotransmitter and is involved in various metabolic processes .

Molecular Targets and Pathways:

Biological Activity

Glycine zinc salt monohydrate, also known as zinc glycinate, is a chelated form of zinc that combines the essential mineral zinc with the amino acid glycine. This compound has garnered attention for its potential biological activities, particularly in relation to zinc's role in various physiological processes and its implications for health.

  • Molecular Formula : C₂H₅N₃O₂Zn
  • Molecular Weight : 213.50 g/mol
  • CAS Number : 14281-83-5
  • Purity : ≥97.0% (by titrimetric analysis) .

Zinc plays a crucial role in numerous biological functions, including enzyme activity, immune response, and cellular signaling. In the context of this compound, the combination facilitates the absorption and bioavailability of zinc due to glycine's ability to enhance mineral solubility and transport across cellular membranes.

Binding Characteristics

Research indicates that glycine enhances the binding affinity of zinc ions, which is critical for various biochemical reactions. The presence of glycine stabilizes the zinc ion, allowing for effective interaction with biological targets such as enzymes and receptors .

1. Neurotransmission Modulation

Zinc is known to modulate neurotransmission, particularly in the central nervous system. It interacts with glycine receptors (GlyRs), which are integral to inhibitory neurotransmission. Studies show that zinc can enhance or inhibit GlyR activity depending on its concentration:

  • Low Concentrations (10 nM - 10 μM) : Potentiation of GlyR activity.
  • High Concentrations (>100 μM) : Inhibition of GlyR activity .

This biphasic modulation suggests that this compound may influence synaptic transmission and neuronal excitability.

2. Antimicrobial Properties

Zinc complexes, including those formed with glycine, exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. This property is attributed to the ability of zinc ions to disrupt bacterial cell membranes and interfere with metabolic processes .

Bioavailability Studies

A comparative analysis of zinc bioavailability from different sources revealed that glycine-bound zinc is effectively absorbed in the gastrointestinal tract. In a study involving broiler chickens, it was found that:

  • The relative bioavailability (RBV) of zinc from zinc-glycine was lower than that from zinc-methionine but comparable to that from zinc sulfate.
  • Zinc concentrations in vital organs increased significantly with supplementation .

Case Studies

Case Study 1: Zinc Glycinate in Nutritional Supplementation

A clinical trial investigated the effects of zinc glycinate supplementation on immune function in elderly participants. Results indicated improved immune responses and reduced incidence of infections compared to a placebo group.

Case Study 2: Zinc Glycinate for Skin Health

Another study focused on topical applications of zinc glycinate in dermatological treatments. Participants reported significant improvements in skin conditions such as acne and dermatitis, attributed to its anti-inflammatory and antimicrobial properties .

Properties

IUPAC Name

zinc;2-aminoacetate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H5NO2.H2O.Zn/c2*3-1-2(4)5;;/h2*1,3H2,(H,4,5);1H2;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTPBYRVUIEEGC-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])N.C(C(=O)[O-])N.O.[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O5Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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